2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
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Overview
Description
The compound “2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of similar compounds often involves the alkylation process of pyrazoles . For instance, multidentate poly ( (3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by the alkylation process of pyrazoles with poly (bromomethyl) using t-BuOK/THF .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR . The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve oxidation processes . For example, the in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, imidazole, a similar compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Radioligand Development for A2B Adenosine Receptors
A compound closely related to the specified chemical, named MRE 2029-F20, has been identified as a selective antagonist ligand for A2B adenosine receptors. This compound, used as a radioligand, showed high affinity for human A2B receptors expressed in CHO cells, demonstrating its potential as a tool for the pharmacological characterization of this receptor subtype (Baraldi et al., 2004).
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, including compounds similar to the specified chemical, has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as assessed by various in vitro assays. This suggests potential applications in areas requiring antioxidant properties, such as in the development of therapeutic agents or in materials science (Chkirate et al., 2019).
Novel Antipsychotic Agents
A series of compounds, including 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, which shares structural similarities with the specified chemical, was investigated for antipsychotic-like properties. These compounds showed promising results in behavioral animal tests without interacting with dopamine receptors, indicating a novel approach to antipsychotic therapy (Wise et al., 1987).
Inhibition of Fatty Acid Synthesis in Algae
Chloroacetamide compounds, related to the specified chemical, have been studied for their ability to inhibit fatty acid synthesis in the green alga Scenedesmus acutus. These studies provide insights into the mechanisms of action of herbicides and the potential for developing new agrochemicals (Weisshaar & Böger, 1989).
Antimicrobial Activity of Heterocyclic Compounds
Research into heterocyclic compounds incorporating the antipyrine moiety, which includes structures related to the specified chemical, has identified several compounds with notable antimicrobial activity. These findings contribute to the search for new antimicrobial agents that could be used to combat resistant pathogens (Bondock et al., 2008).
Mechanism of Action
Target of Action
The compound “2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide” likely targets proteins or enzymes in the body due to its complex structure. Compounds with similar structures, such as those containing pyrazole and imidazole rings, are known to interact with a variety of targets, including enzymes and receptors .
Mode of Action
This can result in changes to cellular processes and pathways .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to impact a variety of pathways, including those involved in inflammation, cancer, and infectious diseases .
Result of Action
Similar compounds have been found to have a variety of effects, including anti-inflammatory, antitumor, and antiviral activities .
Properties
IUPAC Name |
2-[8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxopurin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O3/c1-5-20-11-12(17-14(20)22-9(3)6-8(2)18-22)19(4)15(25)21(13(11)24)7-10(16)23/h6H,5,7H2,1-4H3,(H2,16,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMRQNBWZNGXRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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